molecular formula C15H13ClN2O5 B5720336 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide

2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide

Cat. No. B5720336
M. Wt: 336.72 g/mol
InChI Key: MFZJHWLDKHIMAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is primarily used as a research tool to investigate various biochemical and physiological processes in living organisms.

Scientific Research Applications

2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide has several scientific research applications. It has been used as a research tool to investigate the mechanism of action of various enzymes and proteins. It has also been used to study the effects of various drugs on living organisms. Additionally, this compound has been used to investigate the role of various signaling pathways in cell growth and differentiation.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to their active sites. This inhibition can lead to a variety of biochemical and physiological effects, depending on the specific enzyme or protein being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide are diverse. This compound has been shown to inhibit the activity of various enzymes and proteins, including protein tyrosine phosphatases and histone deacetylases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. These effects make 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide a promising tool for the study of various diseases, including cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This selectivity allows researchers to investigate the specific role of these enzymes and proteins in various biological processes. Additionally, this compound has been shown to have low toxicity in vivo, making it a safe research tool.
However, there are also limitations to using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments. One limitation is that this compound may not be effective in inhibiting the activity of all enzymes and proteins. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain research areas.

Future Directions

There are several future directions for research on 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. One future direction is to investigate the mechanism of action of this compound in more detail. This could lead to the development of more selective and potent inhibitors of specific enzymes and proteins.
Another future direction is to investigate the potential therapeutic applications of 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. This compound has shown promise as a potential anticancer agent, and further research could lead to the development of new cancer treatments.
Finally, future research could focus on the development of new synthesis methods for 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide. This could lead to the production of larger quantities of this compound, which would enable more extensive research on its potential applications.
Conclusion
In conclusion, 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide is a promising research tool that has been extensively studied for its potential applications in scientific research. This compound has several scientific research applications, including the investigation of the mechanism of action of various enzymes and proteins. Additionally, it has been shown to have diverse biochemical and physiological effects, making it a promising tool for the study of various diseases, including cancer. While there are limitations to using 2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide in lab experiments, there are also several future directions for research on this compound, including the investigation of its mechanism of action and potential therapeutic applications.

Synthesis Methods

2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dimethoxyaniline in the presence of a suitable reagent such as thionyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)17-15(19)11-8-10(18(20)21)4-5-12(11)16/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZJHWLDKHIMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3,4-dimethoxyphenyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.